4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Structure-Activity Relationship (SAR) Factor Xa Inhibition Medicinal Chemistry

This specific 4-chloro & 3-methyl substitution pattern on the phenyl ring is critical for probing electronic/steric effects in 2-oxopiperidinyl benzamide SAR, a distinct profile not found in common analogs. Using superficially similar substitutes risks inert biological profiles, invalidating research. Secure this high-purity intermediate for coagulation cascade research or tailored late-stage derivatization to preserve experimental integrity.

Molecular Formula C19H19ClN2O2
Molecular Weight 342.82
CAS No. 922978-70-9
Cat. No. B2605095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS922978-70-9
Molecular FormulaC19H19ClN2O2
Molecular Weight342.82
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3=O
InChIInChI=1S/C19H19ClN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24)
InChIKeyKTIVDBGBEWYLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 922978-70-9): A Specialized Benzamide Building Block for Biomedical Research


4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic, small-molecule organic compound with the molecular formula C19H19ClN2O2. It is structurally characterized by a benzamide core, a para-chloro substituent, and a 3-methyl-4-(2-oxopiperidin-1-yl)phenyl moiety . This compound is a member of a broader class of benzamide derivatives that incorporate the 2-oxopiperidine group, a motif known for its role in the synthesis of biologically active molecules, notably the anticoagulant apixaban . Its current primary application is as a versatile chemical intermediate and a scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

The Risk of Unqualified Substitution: Why Structural Analogs of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide Are Not Interchangeable


The functional activity of 2-oxopiperidinyl benzamides is exquisitely dependent on the exact nature and position of ring substituents. A single atom or group change can dramatically alter a molecule's binding affinity, selectivity, and metabolic profile. For example, replacing the para-chloro with a fluoro or methoxy group, or altering the position of the methyl group on the central phenyl ring, has been shown in related compound classes to shift target activity from factor Xa inhibition to serotonin receptor modulation or to abolish activity entirely [1]. Furthermore, the stereoelectronic properties conferred by specific substituents dictate key interactions with biological targets. Therefore, selecting a close analog based solely on superficial similarity or availability without verified, comparative performance data risks obtaining a compound with an entirely different, and potentially inert, biological profile, compromising experimental validity and wasting research resources.

Evidence-Based Differentiation of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide: An Analysis of Comparative Performance Data


Critical Evidence Gap: Absence of Direct Head-to-Head Biological Activity Comparisons

A comprehensive search of the scientific literature, including patents and authoritative databases like BindingDB and ChEMBL, reveals a critical evidence gap: there are no published head-to-head quantitative comparisons of the biological activity of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide against its closest structural analogs. While pharmacologically relevant targets, such as human factor Xa (Ki = 78 nM), have been identified for related chemical matter in the same class, these data points cannot be directly attributed to the target compound without specific experimental validation [1]. Consequently, there is no verifiable evidence to support claims of superior potency or selectivity for this specific molecule over any comparator.

Structure-Activity Relationship (SAR) Factor Xa Inhibition Medicinal Chemistry

Critical Evidence Gap: Absence of Verified Physicochemical Differentiation Data

A systematic review finds no experimental or independently verified computational data, such as logP, pKa, kinetic solubility, or metabolic stability, that directly compares this compound to its closest analogs (e.g., the 4-fluoro, 4-bromo, or des-methyl versions). While vendor listings may include calculated logP values, these are not experimental and are often inconsistent across providers, making them unreliable as a basis for procurement differentiation . The absence of head-to-head experimental physicochemical profiling data means no verified claim can be made about this compound exhibiting, for example, 'better solubility' or 'lower lipophilicity' than an analog.

Computational Chemistry ADME Properties Physicochemical Profiling

Application Scenarios for 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide in Pharmaceutical R&D


Diversification of Benzamide-focused Chemical Libraries for High-Throughput Screening

Due to its unique 4-chloro and 3-methyl substitution pattern on the central phenyl ring, this compound can be strategically used to introduce structural diversity into a screening library of 2-oxopiperidinyl benzamides. This allows researchers to probe structure-activity relationships (SAR) where the electronic and steric effects of a para-chloro substituent combined with a meta-methyl group are of interest, a specific chemical space not covered by commoner analogs .

Synthesis of Advanced Intermediates for Coagulation Cascade Inhibitors

This compound's core structure is closely related to the scaffold of known factor Xa inhibitors. It can serve as a late-stage, tailor-made intermediate for the synthesis of novel chemical entities targeting the coagulation cascade, where the 4-chlorobenzamide moiety is a key pharmacophoric element, and the methyl group may influence target selectivity or metabolic stability .

Probing the Effects of Halogen Substitution on Target Selectivity

The 4-chloro substituent on the benzamide ring provides a defined electronic environment. This compound can be used as a specific tool to conduct comparative studies with the corresponding 4-fluoro, 4-bromo, and des-halo analogs to elucidate the role of halogen bonding and size on target selectivity, potency, and pharmacokinetic profile, assuming the full set of analogs is synthesized in-house .

Quote Request

Request a Quote for 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.